1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid
Overview
Description
1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
The synthesis of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions.
Acetylation and Carboxylation: The final steps involve acetylation and carboxylation to introduce the acetyl and carboxylic acid groups, respectively.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
1-Benzylpyrrolidine-3-amine: Known for its antiaggregatory and antioxidant effects.
Piperidinones: These compounds have different functional groups and may exhibit different biological activities.
Spiropiperidines: These have a spirocyclic structure and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-13(19)18-10-4-8-16(12-18,15(20)21)7-2-5-14-6-3-9-17-11-14/h3,6,9,11H,2,4-5,7-8,10,12H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCJDHDMHDBZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)(CCCC2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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